1H-Imidazo[4,5-h]quinolin-5-amine

TLR7 regioisomerism immunomodulation

1H-Imidazo[4,5-h]quinolin-5-amine (CAS 35313-62-3; molecular formula C₁₀H₈N₄; MW 184.20 g/mol) is an unsubstituted fused imidazoquinoline heterocycle belonging to the 3H-imidazo[4,5-h]quinoline regioisomeric series. Unlike the extensively characterized 1H-imidazo[4,5-c]quinolin-4-amine scaffold that underpins FDA-approved TLR7 agonists such as imiquimod, this [4,5-h] regioisomer represents a structurally and functionally distinct chemotype whose biological annotation remains sparse in the peer-reviewed literature.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
CAS No. 35313-62-3
Cat. No. B11907103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-h]quinolin-5-amine
CAS35313-62-3
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2N)NC=N3)N=C1
InChIInChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14)
InChIKeyPTVWBEBGSFGHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-h]quinolin-5-amine (CAS 35313-62-3): Regioisomeric Identity and Procurement-Relevant Baseline


1H-Imidazo[4,5-h]quinolin-5-amine (CAS 35313-62-3; molecular formula C₁₀H₈N₄; MW 184.20 g/mol) is an unsubstituted fused imidazoquinoline heterocycle belonging to the 3H-imidazo[4,5-h]quinoline regioisomeric series [1]. Unlike the extensively characterized 1H-imidazo[4,5-c]quinolin-4-amine scaffold that underpins FDA-approved TLR7 agonists such as imiquimod, this [4,5-h] regioisomer represents a structurally and functionally distinct chemotype whose biological annotation remains sparse in the peer-reviewed literature [2]. It is listed in the EPA DSSTox database (SID 471960972, CID 75250012) and appears as a core scaffold in patent families claiming adenosine A₃ receptor ligands and TLR7/8 modulatory compounds [3].

Why 1H-Imidazo[4,5-h]quinolin-5-amine Cannot Be Substituted by [4,5-c] Imidazoquinoline Isomers in Research Procurement


Generic substitution between imidazoquinoline regioisomers is scientifically unsound because the position of ring fusion fundamentally dictates biological activity. The [4,5-c] isomers (e.g., imiquimod, resiquimod, gardiquimod) are established TLR7 and/or TLR8 agonists, whereas the [4,5-h] regioisomer has been demonstrated to be completely inactive as a TLR7 agonist and exhibits weak TLR7 antagonism [1]. A des-amino precursor within the 3H-[4,5-h] series showed TLR7 antagonism with an IC₅₀ of 7.5 μM, a functional profile opposite to that of [4,5-c] agonists [2]. Furthermore, no peer-reviewed data confirm TLR7 or TLR8 agonistic activity for 1H-Imidazo[4,5-h]quinolin-5-amine specifically; assertions of TLR7 agonism attributed to this compound in certain vendor descriptions are not substantiated by the published scientific literature . Procurement of the incorrect regioisomer would therefore confound experimental outcomes in immunology, oncology, or vaccine adjuvant research.

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-h]quinolin-5-amine vs. Closest Analogs


TLR7 Functional Divergence: [4,5-h] Regioisomer Shows No Agonism vs. Imiquimod-Class [4,5-c] Agonists

The 3H-imidazo[4,5-h]quinoline regioisomer (the core scaffold of the target compound) is completely inactive as a TLR7 agonist, in stark contrast to the 1H-imidazo[4,5-c]quinolin-4-amine series that includes the FDA-approved TLR7 agonist imiquimod [1]. In head-to-head regioisomeric comparison, the [4,5-c] isomer gardiquimod activates TLR7, while its 3H-[4,5-h] counterpart shows zero TLR7 agonism and instead displays weak TLR7 antagonism [2]. This functional inversion is regioisomerism-dependent and cannot be predicted from the [4,5-c] SAR literature.

TLR7 regioisomerism immunomodulation imidazoquinoline

TLR7 Antagonism Potency of the 3H-[4,5-h] Des-Amino Precursor vs. [4,5-c] TLR7 Agonists

A des-amino precursor within the 3H-imidazo[4,5-h]quinoline series exhibits TLR7 antagonism with an IC₅₀ of 7.5 μM, representing one of the first small-molecule TLR7 antagonists reported [1]. By comparison, the [4,5-c] imidazoquinoline imiquimod acts as a TLR7 agonist with reported EC₅₀ values in the sub-micromolar to low micromolar range depending on the assay system [2]. The functional divergence (antagonism vs. agonism) between the two regioisomeric series is a critical differentiator for target-based screening and immunological research applications.

TLR7 antagonist HIV autoimmune disease imidazoquinoline

Scaffold Coverage in A₃ Adenosine Receptor Patent Families: [4,5-h] vs. [4,5-c] Imidazoquinolines

The 3H-imidazo[4,5-h]quinoline scaffold is explicitly and separately claimed in multiple patent families as adenosine A₃ receptor ligands (WO2007089507A1, UA78889C2, US7176213), distinct from the 1H-imidazo[4,5-c]quinolin-4-amine scaffold represented by LUF6000 and related A₃AR positive allosteric modulators [1]. While the [4,5-c] series has been extensively characterized with published Kᵢ values (120 nM to 101 μM for A₃AR binding) and allosteric enhancer activity [2], the [4,5-h] series is claimed predominantly as A₃AR antagonists in the patent literature, with quantitative binding data for the unsubstituted parent compound not publicly disclosed [3].

adenosine A3 receptor allosteric modulator patent landscape GPCR

Molecular Weight and Physicochemical Differentiation from N-Substituted [4,5-h] Analogs

1H-Imidazo[4,5-h]quinolin-5-amine (MW 184.20 g/mol; C₁₀H₈N₄) is the unsubstituted parent scaffold of the [4,5-h] imidazoquinoline series. It is structurally differentiated from its closest commercially cataloged analogs: 1-methyl-1H-imidazo[4,5-h]quinolin-5-amine (CAS 35313-65-6; MW 198.22 g/mol; C₁₁H₁₀N₄) and 2-methyl-1H-imidazo[4,5-h]quinolin-5-amine (CAS 35313-63-4; MW 198.22 g/mol; C₁₁H₁₀N₄) by the absence of methyl substitution, resulting in lower molecular weight and greater synthetic versatility as a derivatization substrate . The unsubstituted scaffold offers three distinct sites (N1, C2, N5) for regioselective functionalization, whereas methylated analogs have one site pre-occupied, limiting downstream diversification .

physicochemical properties synthetic intermediate building block medicinal chemistry

Optimal Research and Industrial Application Scenarios for 1H-Imidazo[4,5-h]quinolin-5-amine (CAS 35313-62-3)


TLR7 Antagonist Lead Discovery and Medicinal Chemistry Optimization

The 3H-imidazo[4,5-h]quinoline scaffold is one of the first documented small-molecule chemotypes exhibiting TLR7 antagonism (IC₅₀ = 7.5 μM for the des-amino precursor) [1]. Research groups investigating TLR7 inhibition for autoimmune disease (e.g., systemic lupus erythematosus) or HIV-related immune exhaustion should procure this compound as a starting scaffold for structure-activity relationship (SAR) studies, rather than [4,5-c] imidazoquinolines which are TLR7 agonists and would produce confounding results [2].

Adenosine A₃ Receptor (A₃AR) Antagonist Development with Patent Differentiation

The 3H-imidazo[4,5-h]quinoline core is claimed in multiple patent families as an adenosine A₃ receptor ligand scaffold, preferably as antagonists (WO2007089507A1, UA78889C2, US7176213) [1]. Pharmaceutical R&D teams pursuing A₃AR antagonists for inflammation, glaucoma, or cancer indications should consider this regioisomer to access a patent landscape distinct from the extensively claimed 1H-imidazo[4,5-c]quinolin-4-amine PAM series (e.g., LUF6000) [2].

Unsubstituted Heterocyclic Building Block for Parallel Library Synthesis

With a molecular weight of only 184.20 g/mol and three unsubstituted positions (N1, C2, N5), 1H-Imidazo[4,5-h]quinolin-5-amine offers greater synthetic versatility than its mono-methylated analogs (CAS 35313-65-6 and 35313-63-4) which each have one position blocked [1]. This makes it the preferred procurement choice for combinatorial chemistry and parallel synthesis campaigns aiming to generate diverse [4,5-h] imidazoquinoline libraries for phenotypic or target-based screening [2].

Regioisomer Reference Standard for Analytical Method Development

Given that imidazoquinoline regioisomers exhibit dramatically different biological activities—[4,5-c] isomers being TLR7 agonists and [4,5-h] isomers lacking TLR7 agonism entirely—this compound serves as an essential reference standard for HPLC, LC-MS, or NMR method development aimed at resolving and quantifying regioisomeric impurities in imidazoquinoline-based drug substances or research materials [1].

Quote Request

Request a Quote for 1H-Imidazo[4,5-h]quinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.